3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine and hydroxyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with butan-2-one in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the hydroxyl group .
Scientific Research Applications
3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Agrochemicals: The compound is explored for its insecticidal and fungicidal activities.
Material Science: It is used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides
- 3-Bromo-2-butanone
- Piritrexim
Uniqueness
3-Bromo-1-(butan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H11BrN4O |
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Molecular Weight |
271.11 g/mol |
IUPAC Name |
3-bromo-1-butan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11BrN4O/c1-3-5(2)14-8-6(7(10)13-14)9(15)12-4-11-8/h4-5H,3H2,1-2H3,(H,11,12,15) |
InChI Key |
JKXZNIISSANDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=O)NC=N2)C(=N1)Br |
Origin of Product |
United States |
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